molecular formula C8H8Cl2N4S B1404933 N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride CAS No. 1351623-03-4

N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride

Cat. No. B1404933
M. Wt: 263.15 g/mol
InChI Key: MLYVAEQBBDHINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that is commonly used as a tool in the study of various biological processes.

Scientific Research Applications

Antifungal Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride derivatives have been explored for their antifungal properties. For instance, Jafar et al. (2017) synthesized various derivatives and tested them against fungi like Aspergillus terreus and Aspergillus niger. They found that these compounds were effective as antifungal agents, with one compound in particular showing significant effects against Aspergillus terreus (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Synthesis and Molecular Structure

Erkin and Krutikov (2011) investigated the reactions of 2-hydrazinopyrimidine hydrochlorides with potassium thiocyanate, resulting in the synthesis of novel pyrimidin-2-yl thiosemicarbazides and hydrazines. These compounds showcase the versatility of N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride in synthesizing various molecular structures (Erkin & Krutikov, 2011).

Hypoglycemic Activity

Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives and evaluated them as glucokinase activators. Their study demonstrated the potential of these compounds as dual-acting hypoglycemic agents, effective in reducing glucose levels in mice (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).

Antiangiogenic Potential

A study by Jafar and Hussein (2021) involved the docking study of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, demonstrating significant antiangiogenic potential. This highlights another therapeutic application of these compounds in combating diseases related to abnormal angiogenesis (Jafar & Hussein, 2021).

Antibacterial Evaluation

Etemadi et al. (2016) synthesized a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, derived from N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride. They found that some derivatives showed promising antibacterial properties, pointing to potential uses in treating bacterial infections (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).

properties

IUPAC Name

4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S.ClH/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7;/h1-3,5H,4H2,(H,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYVAEQBBDHINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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